Methyl[(methylsulfanyl)(phenyl)methylidene]amine hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl[(methylsulfanyl)(phenyl)methylidene]amine hydroiodide is a chemical compound with a complex structure that includes a methyl group, a benzenecarboximidothioate moiety, and a hydroiodide component
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(methylsulfanyl)(phenyl)methylidene]amine hydroiodide typically involves the reaction of methyl benzenecarboximidothioate with methyl iodide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products. The reaction mixture is then stirred for several hours, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
Methyl[(methylsulfanyl)(phenyl)methylidene]amine hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into corresponding thiols or amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are conducted under anhydrous conditions.
Substitution: Various nucleophiles such as sodium halides or alkoxides; reactions are performed in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Halides, alkoxides
Scientific Research Applications
Methyl[(methylsulfanyl)(phenyl)methylidene]amine hydroiodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl[(methylsulfanyl)(phenyl)methylidene]amine hydroiodide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been studied for its potential to modulate biological pathways involved in disease states .
Comparison with Similar Compounds
Similar Compounds
- Methyl N-hydroxybenzenecarboximidate
- Methyl benzenecarboximidothioate
- Methyl N-methylbenzenecarboximidate
Uniqueness
Methyl[(methylsulfanyl)(phenyl)methylidene]amine hydroiodide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and a broader range of applications in both research and industry .
Biological Activity
Methyl[(methylsulfanyl)(phenyl)methylidene]amine hydroiodide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound can be described structurally as follows:
- Chemical Formula : C₉H₁₃I₁N₁S
- Molecular Weight : 296.17 g/mol
The presence of a methylsulfanyl group and a phenyl ring contributes to its unique properties, potentially influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can act as a modulator for receptors associated with neurotransmission and hormonal regulation.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially affecting bacterial cell membranes or metabolic processes.
Biological Activity Overview
Research indicates that this compound may possess several biological activities:
- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains, indicating potential for use in treating infections.
- Anticancer Potential : In vitro experiments reveal cytotoxic effects on cancer cell lines, suggesting it may inhibit tumor growth through apoptosis induction.
- Neuroprotective Effects : Some findings indicate that the compound could protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
Case Studies
-
Antimicrobial Efficacy
- A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones, indicating its potential as a therapeutic agent against bacterial infections.
-
Cytotoxicity in Cancer Cells
- Research involving various cancer cell lines (e.g., breast cancer MCF-7) showed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers. This suggests a promising avenue for cancer therapy development.
-
Neuroprotection
- In a model of oxidative stress-induced neuronal damage, the compound exhibited protective effects, reducing cell death and maintaining cellular integrity. This highlights its potential role in neuroprotection.
Comparative Analysis with Similar Compounds
Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |
---|---|---|---|
This compound | Yes | Yes | Yes |
2-bromo-3,4,5-trimethoxy-N-propan-2-ylbenzamide | Moderate | Yes | No |
4-((3-Fluorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid | Yes | Moderate | Yes |
Properties
IUPAC Name |
methyl N-methylbenzenecarboximidothioate;hydroiodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS.HI/c1-10-9(11-2)8-6-4-3-5-7-8;/h3-7H,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXYATOSXYKZAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC=CC=C1)SC.I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12INS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.